molecular formula C15H14N2O5S B11450006 Ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate

Ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate

Cat. No.: B11450006
M. Wt: 334.3 g/mol
InChI Key: SNNLUMXFSCKYHU-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, a nitro group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of Functional Groups: The nitro group can be introduced via nitration using nitric acid and sulfuric acid. The acetamido group can be added through acylation with acetic anhydride.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of ethyl 2-acetamido-5-amino-4-phenylthiophene-3-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Formation of 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Biological Research: It is used as a probe to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The acetamido group may enhance binding affinity to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate: Lacks the nitro group, which may result in different biological activity.

    Ethyl 2-amino-5-nitro-4-phenylthiophene-3-carboxylate: Contains an amino group instead of an acetamido group, which can alter its reactivity and interactions.

    Ethyl 2-acetamido-5-nitrothiophene-3-carboxylate: Lacks the phenyl group, which may affect its electronic properties and solubility.

Uniqueness

Ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate is unique due to the combination of functional groups attached to the thiophene ring. This combination imparts specific electronic and steric properties that can be exploited for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

ethyl 2-acetamido-5-nitro-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C15H14N2O5S/c1-3-22-15(19)12-11(10-7-5-4-6-8-10)14(17(20)21)23-13(12)16-9(2)18/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

SNNLUMXFSCKYHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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